molecular formula C12H17ClN2O B7634460 1-[[(3-Chloropyridin-4-yl)-methylamino]methyl]cyclopentan-1-ol

1-[[(3-Chloropyridin-4-yl)-methylamino]methyl]cyclopentan-1-ol

Katalognummer B7634460
Molekulargewicht: 240.73 g/mol
InChI-Schlüssel: PUSAXGOZPYTYTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[[(3-Chloropyridin-4-yl)-methylamino]methyl]cyclopentan-1-ol, also known as JNJ-7925476, is a selective and potent antagonist of the orexin-1 receptor. Orexin-1 receptor antagonists have been studied for their potential therapeutic use in various sleep disorders, including insomnia and narcolepsy.

Wirkmechanismus

1-[[(3-Chloropyridin-4-yl)-methylamino]methyl]cyclopentan-1-ol is a selective antagonist of the orexin-1 receptor, which is involved in the regulation of sleep and wakefulness. By blocking the orexin-1 receptor, 1-[[(3-Chloropyridin-4-yl)-methylamino]methyl]cyclopentan-1-ol reduces wakefulness and promotes sleep.
Biochemical and Physiological Effects:
1-[[(3-Chloropyridin-4-yl)-methylamino]methyl]cyclopentan-1-ol has been shown to have a number of biochemical and physiological effects. In animal models, 1-[[(3-Chloropyridin-4-yl)-methylamino]methyl]cyclopentan-1-ol has been shown to reduce wakefulness and increase sleep time. 1-[[(3-Chloropyridin-4-yl)-methylamino]methyl]cyclopentan-1-ol has also been shown to reduce the levels of orexin-A, a neuropeptide that promotes wakefulness, in the cerebrospinal fluid of rats.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 1-[[(3-Chloropyridin-4-yl)-methylamino]methyl]cyclopentan-1-ol is its selectivity for the orexin-1 receptor, which reduces the risk of off-target effects. However, 1-[[(3-Chloropyridin-4-yl)-methylamino]methyl]cyclopentan-1-ol has a relatively short half-life, which can make it difficult to study its effects over longer periods of time. 1-[[(3-Chloropyridin-4-yl)-methylamino]methyl]cyclopentan-1-ol also has a low solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on 1-[[(3-Chloropyridin-4-yl)-methylamino]methyl]cyclopentan-1-ol. One area of interest is the potential use of 1-[[(3-Chloropyridin-4-yl)-methylamino]methyl]cyclopentan-1-ol in the treatment of other sleep disorders, such as narcolepsy. Another area of interest is the potential use of 1-[[(3-Chloropyridin-4-yl)-methylamino]methyl]cyclopentan-1-ol in combination with other sleep medications to improve their efficacy. Additionally, further research is needed to understand the long-term effects of 1-[[(3-Chloropyridin-4-yl)-methylamino]methyl]cyclopentan-1-ol on sleep and wakefulness.

Synthesemethoden

The synthesis of 1-[[(3-Chloropyridin-4-yl)-methylamino]methyl]cyclopentan-1-ol involves several steps, including the reaction between 3-chloropyridine-4-carbaldehyde and (R)-(+)-pulegone, followed by the reduction of the resulting cyclohexenone with sodium borohydride. The final step involves the reaction of the resulting alcohol with cyclopentanone in the presence of trifluoroacetic acid to form 1-[[(3-Chloropyridin-4-yl)-methylamino]methyl]cyclopentan-1-ol.

Wissenschaftliche Forschungsanwendungen

1-[[(3-Chloropyridin-4-yl)-methylamino]methyl]cyclopentan-1-ol has been extensively studied for its potential therapeutic use in sleep disorders. In preclinical studies, 1-[[(3-Chloropyridin-4-yl)-methylamino]methyl]cyclopentan-1-ol has been shown to improve sleep onset and maintenance in animal models. In clinical trials, 1-[[(3-Chloropyridin-4-yl)-methylamino]methyl]cyclopentan-1-ol has been shown to improve sleep quality and reduce wakefulness after sleep onset in patients with insomnia.

Eigenschaften

IUPAC Name

1-[[(3-chloropyridin-4-yl)-methylamino]methyl]cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-15(9-12(16)5-2-3-6-12)11-4-7-14-8-10(11)13/h4,7-8,16H,2-3,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSAXGOZPYTYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1(CCCC1)O)C2=C(C=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[(3-Chloropyridin-4-yl)-methylamino]methyl]cyclopentan-1-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.